molecular formula C4H5F2NO2 B12845168 4,4-Difluoro-3-methyl-2-oxazolidinone

4,4-Difluoro-3-methyl-2-oxazolidinone

Cat. No.: B12845168
M. Wt: 137.08 g/mol
InChI Key: FPRBEDQINLEHER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4-Difluoro-3-methyl-2-oxazolidinone is a chemical compound with the molecular formula C(_4)H(_5)F(_2)NO(_2). It is a member of the oxazolidinone family, characterized by a five-membered ring containing oxygen and nitrogen atoms. This compound is notable for its unique structural features, including two fluorine atoms and a methyl group attached to the oxazolidinone ring, which impart distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Difluoro-3-methyl-2-oxazolidinone typically involves the reaction of 3-methyl-2-oxazolidinone with a fluorinating agent. One common method includes the use of diethylaminosulfur trifluoride (DAST) as the fluorinating agent under controlled conditions. The reaction proceeds as follows:

3-methyl-2-oxazolidinone+DASTThis compound\text{3-methyl-2-oxazolidinone} + \text{DAST} \rightarrow \text{this compound} 3-methyl-2-oxazolidinone+DAST→this compound

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4,4-Difluoro-3-methyl-2-oxazolidinone undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.

    Hydrolysis: In the presence of water or aqueous acids, the oxazolidinone ring can hydrolyze to form corresponding carboxylic acids and amines.

Common Reagents and Conditions:

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Oxidizing Agents: Like potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products: The products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted oxazolidinones, while hydrolysis can produce carboxylic acids and amines.

Scientific Research Applications

4,4-Difluoro-3-methyl-2-oxazolidinone has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in medicinal chemistry.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological assays.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism by which 4,4-Difluoro-3-methyl-2-oxazolidinone exerts its effects depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance binding affinity and selectivity for specific molecular targets, influencing the compound’s pharmacological profile.

Comparison with Similar Compounds

  • **3-M

Properties

Molecular Formula

C4H5F2NO2

Molecular Weight

137.08 g/mol

IUPAC Name

4,4-difluoro-3-methyl-1,3-oxazolidin-2-one

InChI

InChI=1S/C4H5F2NO2/c1-7-3(8)9-2-4(7,5)6/h2H2,1H3

InChI Key

FPRBEDQINLEHER-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)OCC1(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.